5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-7(2)8(3)16(4)12(17)9-5-10(13)11(14)15-6-9/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLWCCGFTICKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(C)C(=O)C1=CC(=C(N=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide typically involves the following steps:
Chlorination of Pyridine: Pyridine is chlorinated at the 5 and 6 positions using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Carboxamide: The chlorinated pyridine is then reacted with methylamine and 3-methylbutan-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide group at the 3 position.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and 3-methylbutan-2-yl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine carboxamides exhibit antimicrobial properties. A study demonstrated that compounds similar to 5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide showed efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis, which is crucial for the development of new antibiotics .
Anti-inflammatory Properties
The compound has been investigated for its potential in treating inflammatory diseases. It acts on specific signaling pathways involved in inflammation, particularly through modulation of cytokines such as IL-12 and IL-23. This suggests its application in therapeutic strategies for autoimmune conditions like rheumatoid arthritis and multiple sclerosis .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, showcasing its potential as a new class of antibiotics. The study highlighted the structural features that contribute to its antimicrobial activity, emphasizing the importance of the dichloro substituents .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound revealed its ability to inhibit the production of pro-inflammatory cytokines in vitro. The study utilized human immune cells to assess the compound's effect on cytokine release. Results showed a marked decrease in IL-12 and IL-23 levels, suggesting its therapeutic potential for treating chronic inflammatory diseases .
Mechanism of Action
The mechanism by which 5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and carboxamide group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5,6-dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide with structurally related pyridine carboxamides, emphasizing substituent variations and molecular characteristics:
Key Findings:
The methoxy group in the analog from may enhance solubility in polar solvents relative to alkyl-substituted derivatives.
Halogenation Patterns :
- All listed compounds retain chlorine atoms at positions 5 and 6 of the pyridine ring, a common feature in agrochemicals and kinase inhibitors for enhancing electronegativity and binding interactions.
Functional Group Diversity :
- The pivalamide-containing derivative () demonstrates how additional acyl groups can modulate metabolic stability, though this may also increase molecular weight and reduce bioavailability.
Synthetic Accessibility :
- Simpler derivatives (e.g., N,N-dimethyl) are synthetically more accessible than the target compound, which requires multi-step alkylation or coupling reactions to introduce the branched substituent.
Biological Activity
5,6-Dichloro-N-methyl-N-(3-methylbutan-2-yl)pyridine-3-carboxamide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H14Cl2N2O
- Molecular Weight : 261.15 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its interactions with various biological systems. Key findings include:
- Inhibition of Bacterial Secretion Systems : The compound has been shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. Specifically, it was noted that at high concentrations (50 μM), the compound resulted in approximately 50% inhibition of secretion in assays designed to measure this effect .
- Pharmacological Effects : The compound exhibits a range of pharmacological activities, including potential anti-inflammatory and antimicrobial properties. Its mechanism involves modulation of key signaling pathways that are essential for bacterial virulence and host interaction.
- Structure-Activity Relationship (SAR) : The presence of the dichloro and methyl groups in its structure contributes to its biological activity. Variations in these substituents can significantly alter the compound's efficacy against different microbial strains .
Case Study 1: Inhibition of T3SS
A detailed investigation into the inhibition of T3SS by various compounds included this compound. The study demonstrated that this compound effectively downregulates major activators involved in the secretion process without entirely inhibiting secretion, highlighting its potential as a therapeutic agent against bacterial infections .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed that it possesses broad-spectrum activity against several pathogenic strains. In vitro tests indicated significant inhibition zones when tested against Gram-negative and Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Concentration Tested |
|---|---|---|
| Inhibition of T3SS | ~50% inhibition | 50 μM |
| Antimicrobial Effect | Broad-spectrum | Varies by strain |
| Modulation of Inflammatory Pathways | Significant | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
